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Compound of Interest

Compound Name: 6-Ethoxy-2-tetralone

Cat. No.: B8691010 Get Quote

6-Ethoxy-2-tetralone (also known as 6-ethoxy-3,4-dihydronaphthalen-2(1H)-one) is a tetralone

derivative characterized by an ethoxy group at the 6-position of the tetrahydronaphthalene ring.

It serves as a versatile intermediate for synthesizing 2-aminotetralins, a scaffold frequently

found in dopamine agonists (e.g., rotigotine analogs) and other CNS-active agents.
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Identifier / Property Value

Common Name 6-Ethoxy-2-tetralone

IUPAC Name 6-ethoxy-3,4-dihydronaphthalen-2(1H)-one

CAS Registry Number 69788-78-9

PubChem CID
Not Assigned / Search Required (Use InChIKey

for definitive search)

InChIKey NSWLRLBIDKLUOM-UHFFFAOYSA-N

SMILES CCOC1=CC2=C(C=C1)CC(=O)CC2

Molecular Formula C₁₂H₁₄O₂

Molecular Weight 190.24 g/mol

LogP (Predicted) ~1.9 - 2.1

Boiling Point
~145-150 °C (at reduced pressure, est.)[1][2][3]

[4][5]

Solubility
Soluble in DCM, EtOAc, EtOH; Insoluble in

water

Part 2: Synthetic Utility & Mechanism
The primary utility of 6-ethoxy-2-tetralone lies in its ability to undergo reductive amination to

form 2-aminotetralins. The ketone at the C2 position is less sterically hindered than the C1

position in 1-tetralones, making it highly reactive towards amines.

Core Synthesis Protocol: Birch Reduction of 2-
Ethoxynaphthalene
The most robust industrial route to 6-ethoxy-2-tetralone is the Birch Reduction of 2-

ethoxynaphthalene (nerolin bromelia), followed by acid hydrolysis. This method is preferred

over Friedel-Crafts acylation due to higher regioselectivity and cost-effectiveness.

Mechanism:
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Dissolving Metal Reduction: Sodium in liquid ammonia reduces the aromatic ring carrying

the electron-donating ethoxy group.

Enol Ether Formation: The initial 1,4-dihydro product isomerizes to the more stable 3,4-

dihydro enol ether (1-ethoxy-3,4-dihydronaphthalene).

Hydrolysis: Treatment with mild acid hydrolyzes the enol ether to the ketone (2-tetralone),

releasing ethanol.

Part 3: Experimental Protocols
Protocol A: Synthesis via Birch Reduction
Note: This reaction requires anhydrous conditions and handling of liquid ammonia.

Reagents:

2-Ethoxynaphthalene (Nerolin)

Sodium metal (Na)[6][7]

Liquid Ammonia (NH₃)

Ethanol (EtOH)

Hydrochloric Acid (HCl, 10%)

Step-by-Step Methodology:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a dry ice/acetone condenser

and nitrogen inlet.

Solvation: Condense anhydrous ammonia (approx. 500 mL) into the flask at -78°C.

Addition: Dissolve 2-ethoxynaphthalene (0.1 mol) in a mixture of dry THF (50 mL) and

absolute ethanol (0.3 mol). Add this solution dropwise to the liquid ammonia.

Reduction: Add small pieces of sodium metal (0.25 mol) slowly over 1 hour. The solution will

turn deep blue. Stir for 2 hours.
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Quenching: Quench the reaction by adding solid ammonium chloride until the blue color

disappears. Allow ammonia to evaporate overnight under a stream of nitrogen.

Hydrolysis: Dissolve the residue in diethyl ether. Add 10% HCl (100 mL) and stir vigorously

at room temperature for 3 hours. This step converts the intermediate enol ether to the

ketone.

Workup: Separate the organic layer.[8] Extract the aqueous layer with ether (2x). Combine

organics, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Purification: Purify the crude oil via vacuum distillation or flash chromatography

(Hexane:EtOAc 9:1) to yield 6-ethoxy-2-tetralone as a pale yellow oil.

Protocol B: Quality Control (QC)
1H NMR (CDCl₃, 400 MHz): Look for the disappearance of the naphthyl aromatic signals and

the appearance of the triplet/singlet patterns characteristic of the tetralone ring.

Key Signals: δ 3.54 (s, 2H, C1-H), 3.05 (t, 2H, C4-H), 2.55 (t, 2H, C3-H), 1.41 (t, 3H, -

OCH₂CH₃).

TLC: Rf ~0.4 (Hexane:EtOAc 4:1). Stain with KMnO₄ or Anisaldehyde (ketone is active).

Part 4: Visualization (Pathway Diagram)
The following diagram illustrates the synthesis pathway from 2-ethoxynaphthalene to 6-ethoxy-
2-tetralone and its subsequent conversion to a dopamine agonist precursor.
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Figure 1: Synthetic pathway for 6-Ethoxy-2-tetralone via Birch Reduction and its application in

drug design.

Part 5: Safety & Handling
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Hazards: 6-Ethoxy-2-tetralone is an irritant (Skin Irrit. 2, Eye Irrit. 2A). It may be harmful if

swallowed.[9]

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Tetralones are prone to oxidation

(forming peroxides or quinones) upon prolonged exposure to air.

Spill Response: Absorb with inert material (sand, vermiculite). Do not flush into surface

water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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